(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-ol
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Overview
Description
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(331)nonan-9-ol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-ol likely involves multiple steps, including the formation of the bicyclic core, introduction of the benzoyl and diphenyl groups, and the addition of the ethynyl group. Common synthetic methods for such compounds include:
Cyclization reactions: To form the bicyclic core.
Friedel-Crafts acylation:
Grignard reactions: For the addition of phenyl groups.
Sonogashira coupling:
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or amines.
Substitution: To replace functional groups with others.
Addition: To add new groups to the ethynyl moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Catalysts: Such as palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-ol may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying biological processes.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-ol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-3-azabicyclo(3.3.1)nonan-9-ol: Lacks the ethynyl group.
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-one: Contains a ketone instead of an alcohol.
(endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(3.3.1)nonan-9-amine: Contains an amine instead of an alcohol.
Uniqueness
The presence of the ethynyl group in (endo,endo,syn)-3-Benzoyl-2,4-diphenyl-9-ethynyl-3-azabicyclo(33
Properties
CAS No. |
68392-66-5 |
---|---|
Molecular Formula |
C29H27NO2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(9-ethynyl-9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C29H27NO2/c1-2-29(32)24-19-12-20-25(29)27(22-15-8-4-9-16-22)30(26(24)21-13-6-3-7-14-21)28(31)23-17-10-5-11-18-23/h1,3-11,13-18,24-27,32H,12,19-20H2 |
InChI Key |
SBDCSSFKGJMKST-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(C2CCCC1C(N(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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